molecular formula C10H19N B13262144 N-cyclopropyl-2-methylcyclohexan-1-amine

N-cyclopropyl-2-methylcyclohexan-1-amine

Cat. No.: B13262144
M. Wt: 153.26 g/mol
InChI Key: MQBABLCKMOESHI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methylcyclohexan-1-amine is an organic compound with the molecular formula C10H19N. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methylcyclohexan-1-amine typically involves the cyclopropylation of 2-methylcyclohexan-1-amine. One common method is the reaction of 2-methylcyclohexan-1-amine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine. The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar catalytic processes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Secondary and tertiary amines.

    Substitution: Various N-substituted cyclohexylamines.

Scientific Research Applications

N-cyclopropyl-2-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methylcyclohexan-1-amine involves its interaction with biological targets such as enzymes. For instance, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. The compound binds to the active site of MAO, preventing the oxidation of neurotransmitters and thereby increasing their levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-methylcyclohexan-1-amine is unique due to the presence of both a cyclopropyl and a methyl group on the cyclohexanamine structure. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-cyclopropyl-2-methylcyclohexan-1-amine

InChI

InChI=1S/C10H19N/c1-8-4-2-3-5-10(8)11-9-6-7-9/h8-11H,2-7H2,1H3

InChI Key

MQBABLCKMOESHI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC2CC2

Origin of Product

United States

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